molecular formula C28H35FN4O3 B1457047 (s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide CAS No. 1005342-47-1

(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

Cat. No. B1457047
M. Wt: 494.6 g/mol
InChI Key: PLYJYKAWZXEBFC-WDNCENIBSA-N
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Description

The compound (s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a chemical compound with the molecular formula C28H35FN4O3 . It is listed in various chemical databases and supplier lists .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific context or reaction conditions, it’s difficult to predict the possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its molecular weight, which is 494.6 g/mol. Other properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound and could be determined experimentally.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[5-(4-fluorobenzoyl)pyridin-3-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-14-6-9-24(33)21-15-22(17-31-16-21)26(34)20-10-12-23(29)13-11-20/h10-13,15-19,24-25,30H,3-9,14H2,1-2H3,(H,32,35)/t18-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYJYKAWZXEBFC-WDNCENIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=CC(=CN=C3)C(=O)C4=CC=C(C=C4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=CC(=CN=C3)C(=O)C4=CC=C(C=C4)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109202
Record name (4-Fluorophenyl)[5-[(2S)-1-[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl]-2-pyrrolidinyl]-3-pyridinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

CAS RN

1005342-47-1
Record name (4-Fluorophenyl)[5-[(2S)-1-[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl]-2-pyrrolidinyl]-3-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005342-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)[5-[(2S)-1-[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl]-2-pyrrolidinyl]-3-pyridinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
Reactant of Route 2
Reactant of Route 2
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
Reactant of Route 3
Reactant of Route 3
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
Reactant of Route 4
Reactant of Route 4
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
Reactant of Route 5
Reactant of Route 5
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
Reactant of Route 6
Reactant of Route 6
(s)-n-((s)-1-Cyclohexyl-2-((s)-2-(5-(4-fluorobenzoyl)pyridin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

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